molecular formula C11H17NO2 B2661940 (S)-2-(4-methoxybenzylamino)propan-1-ol CAS No. 570398-18-4

(S)-2-(4-methoxybenzylamino)propan-1-ol

Cat. No.: B2661940
CAS No.: 570398-18-4
M. Wt: 195.262
InChI Key: JECRNIMUUGOGMJ-VIFPVBQESA-N
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Description

(S)-2-(4-methoxybenzylamino)propan-1-ol is an organic compound characterized by the presence of a methoxybenzyl group attached to an amino-propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-methoxybenzylamino)propan-1-ol typically involves the reaction of (S)-2-amino-1-propanol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of (S)-2-amino-1-propanol attacks the electrophilic carbon of 4-methoxybenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, often involving the use of solvents such as dichloromethane or ethanol and bases like sodium hydroxide or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-methoxybenzylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-methoxybenzylamino)propan-1-one.

    Reduction: Formation of (S)-2-(4-methoxybenzylamino)propan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-2-(4-methoxybenzylamino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a building block in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of (S)-2-(4-methoxybenzylamino)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The methoxybenzyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(4-methoxyphenylamino)propan-1-ol: Similar structure but with a phenyl group instead of a benzyl group.

    (S)-2-(4-methoxybenzylamino)butan-1-ol: Similar structure but with an additional carbon in the backbone.

    (S)-2-(4-methoxybenzylamino)ethan-1-ol: Similar structure but with one less carbon in the backbone.

Uniqueness

(S)-2-(4-methoxybenzylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

(2S)-2-[(4-methoxyphenyl)methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(8-13)12-7-10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECRNIMUUGOGMJ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of (E)-2-(4-methoxybenzylideneamino)propan-1-ol (15 g, 77.72 mmol, 1.00 equiv) in methanol (150 mL). This was followed by the addition of NaBH4 (5.88 g, 155.56 mmol, 2.00 equiv) in several batches at −10-0° C. The resulting solution was stirred for 2 hs at −10-0° C. in an ice/salt bath. The resulting mixture was concentrated under vacuum and diluted with 200 mL of water. The resulting aqueous solution was extracted with 3×100 mL of ethyl acetate and the organic layers was combined and dried over anhydrous magnesium sulfate, concentrated under vacuum. This resulted in 11.1 g (73%) of 2-(4-methoxybenzylamino)propan-1-ol as a white solid.
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Synthesis routes and methods II

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